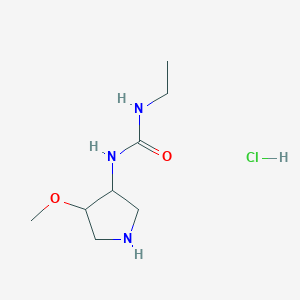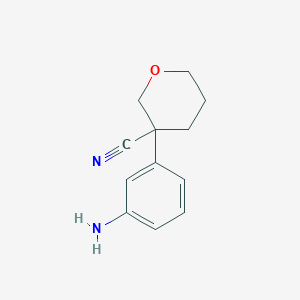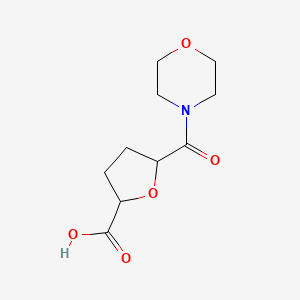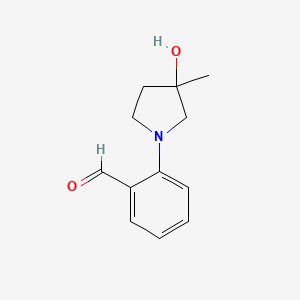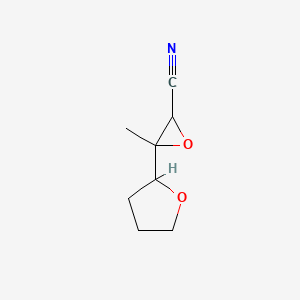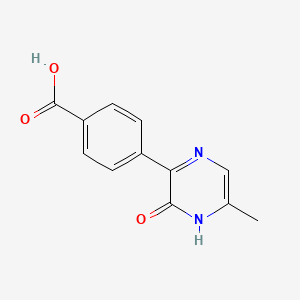![molecular formula C13H19BrClNS B13217788 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNS and a molecular weight of 336.72 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a bromophenylsulfanyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride typically involves the reaction of 4-bromothiophenol with 2-chloroethylpiperidine under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-bromothiophenol attacks the chloroethyl group, forming the desired product.
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and piperidine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
N-{2-[(4-Bromophenyl)sulfanyl]ethyl}glycine: Contains a glycine moiety instead of a piperidine ring.
Uniqueness
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a bromophenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C13H19BrClNS |
|---|---|
Molekulargewicht |
336.72 g/mol |
IUPAC-Name |
4-[2-(4-bromophenyl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18BrNS.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H |
InChI-Schlüssel |
PHZHXBDLHRYKAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CCSC2=CC=C(C=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



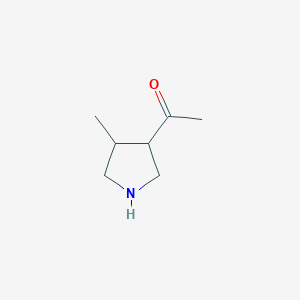
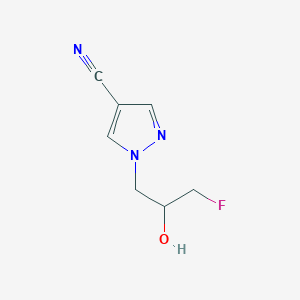
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
